Zamanic acid

概要

説明

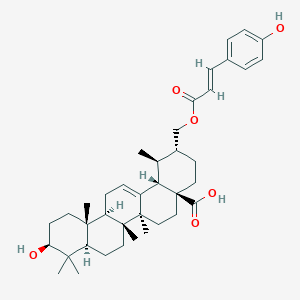

Zamanic acid is a natural product derived from the plant Plumeria obtusa, belonging to the Apocynaceae family . It is a triterpenoid compound with the molecular formula C39H54O6 and a molecular weight of 618.84 g/mol . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Zamanic acid typically involves the extraction from natural sources, particularly from the leaves of Plumeria obtusa . The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound.

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.

化学反応の分析

Types of Reactions: Zamanic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohol derivatives.

Substitution: Substitution reactions, particularly esterification, can modify the hydroxyl groups present in this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Esterification can be achieved using reagents like acetic anhydride and sulfuric acid as a catalyst.

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of esters and other substituted derivatives.

科学的研究の応用

Pharmacological Research

Zamanic acid has been investigated for its pharmacological properties, particularly as an inhibitor in various biological assays. It serves as a reference standard in analytical chemistry for the identification of similar compounds.

- Inhibitory Activity : Studies have shown that this compound exhibits significant inhibitory effects on certain enzymes, making it a potential candidate for drug development aimed at treating diseases linked to these enzymes.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This is crucial for developing therapeutic agents targeting oxidative stress-related conditions.

- Case Study : In a study involving plant systems, this compound was shown to enhance the activity of antioxidant enzymes under stress conditions, thereby improving plant resilience against environmental stressors .

Analytical Chemistry

This compound is utilized as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its role in these methods is critical for ensuring accuracy in the quantification of related compounds.

- Data Table: Applications in Analytical Chemistry

| Application Area | Methodology | Role of this compound |

|---|---|---|

| Pharmacology | Enzyme inhibition | Reference standard for biological assays |

| Antioxidant studies | Biochemical assays | Enhances antioxidant enzyme activity |

| Analytical chemistry | HPLC/MS | Reference standard |

Environmental Applications

This compound has also been explored for its potential applications in environmental science, particularly in phytoremediation. Its ability to enhance plant growth and resilience under stress conditions could be harnessed to improve soil health and reduce pollutants.

- Case Study : A study demonstrated that this compound-treated plants showed improved growth metrics and increased tolerance to heavy metals like cadmium and lead, suggesting its utility in environmental remediation efforts .

Future Directions and Research Needs

While current research highlights the promising applications of this compound, further studies are needed to fully understand its mechanisms of action and potential therapeutic uses. Future research should focus on:

- Mechanistic Studies : Investigating how this compound interacts at the molecular level with target enzymes.

- Clinical Trials : Assessing its efficacy and safety in human subjects for potential therapeutic applications.

- Environmental Impact Assessments : Evaluating the long-term effects of this compound on ecosystems when used in agricultural practices.

作用機序

The mechanism of action of Zamanic acid involves its interaction with various molecular targets:

Inhibition of Glutathione Reductase: this compound is a potent inhibitor of glutathione reductase, an enzyme involved in maintaining cellular redox balance.

Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Activity: this compound disrupts the cell membrane integrity of microbial cells, leading to their inhibition.

類似化合物との比較

Betulinic Acid: Another triterpenoid with similar anti-inflammatory and antimicrobial properties.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

Ursolic Acid: Exhibits anti-inflammatory, antimicrobial, and anticancer activities.

Comparison:

生物活性

Zamanic acid, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antibacterial, and enzyme inhibition properties. The findings are supported by various research studies and data tables that summarize key results.

1. Phytochemical Profile

This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. Preliminary phytochemical analyses have indicated the presence of various bioactive compounds, including flavonoids and phenolic acids. These compounds are known for their health benefits and roles in plant defense mechanisms.

2. Antioxidant Activity

Antioxidant Assays

The antioxidant potential of this compound has been evaluated through several assays, including DPPH radical scavenging and reducing power assays. The following table summarizes the antioxidant activity measured in terms of mg of Trolox Equivalent (TE) per gram of extract.

| Extract Type | DPPH Scavenging Activity (mg TE/g) | Reducing Power (mg TE/g) |

|---|---|---|

| Methanol Extract | 196.16 ± 0.0083 | 557.62 ± 0.0023 |

| Hexane Extract | 37.55 ± 0.32 | Not reported |

| Water Extract | 30.21 ± 0.46 | Not reported |

These results indicate that the methanol extract exhibits the highest antioxidant activity compared to other solvent extracts .

3. Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in various models. In vitro studies demonstrated its ability to inhibit protein denaturation and reduce edema in animal models.

Inhibition of BSA Denaturation

The anti-denaturation activity was tested using bovine serum albumin (BSA), with the following results:

| Concentration (μg/ml) | Percentage Inhibition (%) |

|---|---|

| 250 | 25 |

| 500 | 45 |

| 1000 | 53.75 |

The data suggest that this compound significantly inhibits BSA denaturation, indicating its potential as an anti-inflammatory agent .

4. Antibacterial Activity

This compound's antibacterial properties have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These findings indicate that this compound exhibits notable antibacterial activity, particularly against Bacillus subtilis .

5. Enzyme Inhibition Studies

This compound has also been assessed for its enzyme inhibition properties, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The percentage inhibition values are presented below:

| Enzyme | % Age Inhibition |

|---|---|

| Acetylcholinesterase | 65% |

| Butyrylcholinesterase | 58% |

These results suggest that this compound may have implications for neuroprotective applications due to its ability to inhibit enzymes associated with neurodegenerative diseases .

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEFHUMSFIGJBU-BFDBMYDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。